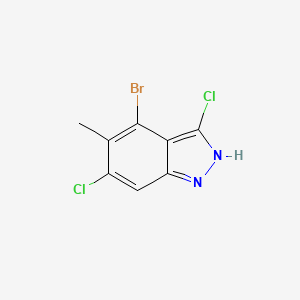
4-Bromo-3,6-dichloro-5-methyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,6-dichloro-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
准备方法
The synthesis of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of Substituents: The bromine, chlorine, and methyl groups are introduced through electrophilic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.
Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
4-Bromo-3,6-dichloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Bromo-3,6-dichloro-5-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its derivatives have shown potential in targeting specific enzymes and receptors.
Medicine: Research has indicated that indazole derivatives possess various pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. This compound is being investigated for its potential in treating diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
4-Bromo-3,6-dichloro-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:
4-Bromo-5-methyl-1H-indazole: Lacks the chlorine substituents, which may affect its reactivity and biological activity.
3,6-Dichloro-5-methyl-1H-indazole: Lacks the bromine substituent, which may influence its chemical properties and applications.
4-Bromo-3,6-dichloro-1H-indazole: Lacks the methyl group, which may alter its stability and reactivity.
The presence of bromine, chlorine, and methyl groups in this compound contributes to its unique chemical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H5BrCl2N2 |
|---|---|
分子量 |
279.95 g/mol |
IUPAC 名称 |
4-bromo-3,6-dichloro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H5BrCl2N2/c1-3-4(10)2-5-6(7(3)9)8(11)13-12-5/h2H,1H3,(H,12,13) |
InChI 键 |
XDZANBQCICKSFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(NN=C2C=C1Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
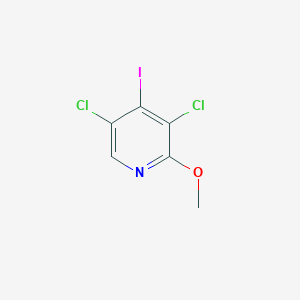
![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)

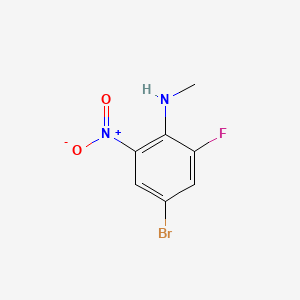

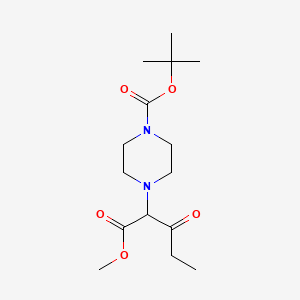
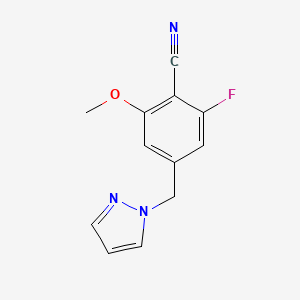
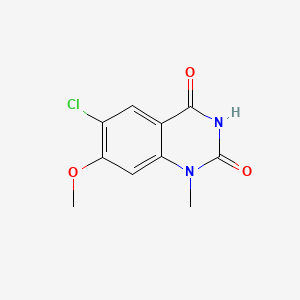
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

